dBET57

Description

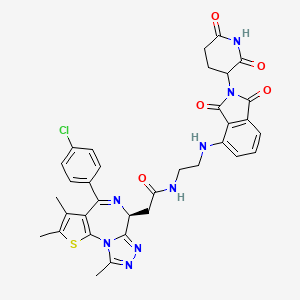

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRLOIDJCMKJHE-UXMRNZNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31ClN8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of dBET57

For Researchers, Scientists, and Drug Development Professionals

Abstract

dBET57 is a novel heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is engineered for the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein family member, BRD4. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical anti-cancer activity, with a focus on neuroblastoma. Quantitative data from key studies are summarized, and detailed experimental protocols for foundational assays are provided.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system to eliminate a specific target protein.[1] As a heterobifunctional molecule, this compound consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2]

In the case of this compound, the target is the first bromodomain (BD1) of BRD4.[3] The E3 ligase recruited is Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] The binding of this compound to both BRD4 and CRBN brings them into close proximity, forming a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4.[1] The polyubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of BRD4.[1][6] Notably, this compound is selective for BRD4 BD1 and is inactive on the second bromodomain (BD2). This targeted degradation also leads to the downregulation of other BET family members, BRD2 and BRD3.[6]

Downstream Signaling and Cellular Effects

The degradation of BRD4 by this compound has significant downstream consequences, primarily through the disruption of super-enhancer-mediated gene transcription. BRD4 plays a critical role in regulating the expression of key oncogenes, most notably MYC.[4] In neuroblastoma, this compound-induced degradation of BET proteins leads to a subsequent decrease in the levels of MYCN and c-Myc proteins.[4][6] This disruption of oncogenic signaling cascades culminates in several anti-cancer effects:

-

Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of neuroblastoma cells in a dose-dependent manner.[4][6]

-

Induction of Apoptosis: Treatment with this compound leads to an increase in apoptotic cell death, as evidenced by increased PARP cleavage and decreased levels of the anti-apoptotic protein Bcl-2.[4][6]

-

Cell Cycle Arrest: this compound induces cell cycle arrest in the G1 phase, accompanied by a decrease in the proportion of cells in the S and G2 phases.[6][7]

-

Reduced Cell Migration: The migratory capacity of neuroblastoma cells is diminished following treatment with this compound.[6][7]

Furthermore, research has identified the superenhancer-related genes ZMYND8 and TBX3 as potential downstream targets of this compound in neuroblastoma.[3][4]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Degradation and Proliferation

| Parameter | Value | Cell Line(s) | Conditions | Reference(s) |

| DC50 | ~500 nM | - | 5 hours | [7] |

| IC50 | 299 nM | IMR-32 | 72 hours | [6][7] |

| 414 nM | SH-SY5Y | 72 hours | [6][7] | |

| 643.4 nM | SK-N-BE(2) | 72 hours | [6][7] | |

| 2151 nM | HT22 | 72 hours | [7] | |

| 2321 nM | HPAEC | 72 hours | [7] | |

| 3939 nM | HCAEC | 72 hours | [7] | |

| 4840 nM | 293T | 72 hours | [7] |

Table 2: In Vivo Efficacy in Neuroblastoma Xenograft Model

| Parameter | Details | Reference(s) |

| Model | SK-N-BE(2) xenograft mouse model | [7] |

| Dosage | 7.5 mg/kg | [7] |

| Administration | Intraperitoneal injection, once daily for 2 weeks | [7] |

| Observed Effects | Reduced tumor volumeDecreased Ki-67 positive cellsIncreased caspase-3 positive cellsDownregulation of ZMYND8No obvious organ toxicity | [7] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blot for BET and MYC Protein Levels

This protocol is for assessing the degradation of BRD2, BRD3, BRD4, and the downregulation of MYCN/c-Myc in neuroblastoma cells following this compound treatment.

-

Cell Culture and Treatment: Plate neuroblastoma cells (e.g., SK-N-BE(2), IMR-32, SH-SY5Y) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for 48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, N-Myc, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in neuroblastoma cells treated with this compound using propidium iodide (PI) staining.

-

Cell Treatment: Treat neuroblastoma cells with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, and thus the cell cycle phase (G1, S, G2/M), is determined by the intensity of the PI fluorescence.

Neuroblastoma Xenograft Mouse Model

This protocol outlines an in vivo study to assess the anti-tumor activity of this compound.

-

Cell Implantation: Subcutaneously inject a suspension of SK-N-BE(2) neuroblastoma cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (7.5 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 2 weeks).

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors by immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Conclusion

This compound is a potent and selective PROTAC degrader of BRD4 that demonstrates significant anti-cancer activity in preclinical models of neuroblastoma. Its mechanism of action, centered on the targeted degradation of BRD4 and subsequent downregulation of the MYC oncogene, leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The quantitative data and established experimental protocols provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. revvity.com [revvity.com]

- 6. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

dBET57: A Technical Guide to a Selective BRD4 BD1 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of dBET57, a potent and selective degrader of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a powerful tool for studying the specific functions of BRD4 BD1 and presents a promising therapeutic strategy for cancers dependent on BRD4 activity, such as neuroblastoma. This document details the mechanism of action, quantitative biochemical and cellular data, comprehensive experimental protocols for its characterization, and its impact on key signaling pathways.

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are critical epigenetic readers that play a pivotal role in regulating gene expression. BRD4, through its two tandem bromodomains, BD1 and BD2, recognizes acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci. Dysregulation of BRD4 activity is a hallmark of numerous cancers, primarily through its role in activating oncogenes such as c-MYC.

Traditional small-molecule inhibitors of BET proteins competitively bind to the bromodomains, displacing them from chromatin. However, these inhibitors often lack selectivity between the two bromodomains and among different BET family members. PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them. This compound is a heterobifunctional molecule that selectively binds to BRD4 BD1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This targeted degradation approach offers the potential for enhanced selectivity and more profound and durable downstream effects compared to inhibition alone.

Mechanism of Action

This compound is a PROTAC that hijacks the cell's natural protein disposal system to selectively eliminate BRD4. It is composed of three key components: a ligand that binds to BRD4 BD1, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting these two moieties.

The mechanism of action proceeds through the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to BRD4 BD1 and CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This brings BRD4 into close proximity with the E3 ligase.

-

Ubiquitination: The CRL4-CRBN complex then polyubiquitinates BRD4, tagging it for destruction.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and degraded by the 26S proteasome.

-

Recycling of this compound: After inducing degradation, this compound is released and can engage another BRD4 molecule, acting catalytically to induce further degradation.

This selective degradation of BRD4 leads to the downregulation of its target genes, most notably the oncogene c-MYC, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.

Figure 1: Mechanism of this compound-mediated BRD4 degradation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for its biochemical and cellular characterization.

Table 1: Biochemical Activity of this compound

| Parameter | Target | Value | Assay | Reference |

| DC50 | BRD4 BD1 | ~500 nM (at 5h) | Cellular Degradation Assay | [1] |

| Selectivity | BRD4 BD1 vs. BD2 | Selective for BD1 | Cellular Degradation Assay | [2] |

Note: More detailed binding affinity data (e.g., Kd) for this compound to BRD4 BD1, BD2, and CRBN would be beneficial for a more complete biochemical profile.

Table 2: Cellular Activity of this compound in Neuroblastoma (NB) Cell Lines

| Cell Line | IC50 (72h) | Assay | Reference |

| SK-N-BE(2) | 643.4 nM | Cell Proliferation (CCK-8) | [1][3] |

| IMR-32 | 299 nM | Cell Proliferation (CCK-8) | [1][3] |

| SH-SY5Y | 414 nM | Cell Proliferation (CCK-8) | [1][3] |

Table 3: Cellular Activity of this compound in Other Cell Lines

| Cell Line | IC50 (72h) | Assay | Reference |

| HT22 | 2151 nM | Cell Proliferation (CCK-8) | [1][3] |

| HPAEC | 2321 nM | Cell Proliferation (CCK-8) | [1][3] |

| 293T | 4840 nM | Cell Proliferation (CCK-8) | [1][3] |

| HCAEC | 3939 nM | Cell Proliferation (CCK-8) | [1][3] |

Table 4: In Vivo Activity of this compound

| Animal Model | Treatment | Outcome | Reference |

| SK-N-BE(2) Xenograft (Mouse) | 7.5 mg/kg, i.p., daily for 2 weeks | Reduced tumor volume, decreased Ki-67, increased caspase-3, no obvious organ toxicity | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound.

Western Blotting for BRD4 Degradation

This protocol is designed to assess the dose- and time-dependent degradation of BRD4 in cultured cells following treatment with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 30, 100, 300, 1000 nM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a co-treatment with MG132 (e.g., 10 µM for the last 4-6 hours) as a control to confirm proteasome-dependent degradation.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes with intermittent vortexing.

-

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software and normalize to the loading control.

Figure 2: Western Blotting experimental workflow.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay measures the proximity of BRD4 and CRBN induced by this compound, confirming the formation of the ternary complex.

Materials:

-

Recombinant His-tagged CRBN/DDB1 complex

-

Recombinant GST-tagged BRD4 BD1

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

-

Terbium (Tb)-conjugated anti-GST antibody (donor)

-

Fluorescently labeled (e.g., FITC or Alexa Fluor 488) anti-His antibody (acceptor)

-

384-well low-volume white plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of His-CRBN/DDB1, GST-BRD4 BD1, Tb-anti-GST antibody, and fluorescent anti-His antibody in assay buffer at their optimized concentrations.

-

Assay Assembly: In a 384-well plate, add the following components in order:

-

This compound or vehicle (DMSO)

-

GST-BRD4 BD1

-

His-CRBN/DDB1

-

A pre-mixed solution of Tb-anti-GST and fluorescent anti-His antibodies.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours), protected from light.

-

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., donor emission at ~620 nm and acceptor emission at ~665 nm for Tb-to-FITC FRET).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the this compound concentration to determine the EC50 for ternary complex formation.

NanoBRET™ Assay for Cellular Target Engagement and Degradation

This live-cell assay can be used to measure the engagement of this compound with BRD4 and to monitor the kinetics of BRD4 degradation.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for NanoLuc®-BRD4 fusion protein

-

Expression vector for HaloTag®-CRBN fusion protein (for ternary complex assay)

-

Opti-MEM® I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Live Cell Substrate

-

White 96-well or 384-well plates

-

Luminescence plate reader with appropriate filters for NanoBRET™

Procedure for Ternary Complex Formation:

-

Transfection: Co-transfect cells with NanoLuc®-BRD4 and HaloTag®-CRBN expression vectors. Seed the transfected cells into white assay plates.

-

Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Treatment: Treat the cells with a serial dilution of this compound.

-

Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate and immediately measure donor and acceptor luminescence using a plate reader equipped with 460 nm (donor) and >610 nm (acceptor) filters.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

Procedure for Protein Degradation:

-

Transfection: Transfect cells with the NanoLuc®-BRD4 expression vector.

-

Treatment: Treat cells with various concentrations of this compound for different time points.

-

Lysis and Measurement: Lyse the cells and measure the total luminescence of the NanoLuc®-BRD4 fusion protein. A decrease in luminescence indicates protein degradation.

-

Data Analysis: Normalize the luminescence signal to a vehicle-treated control to determine the percentage of BRD4 degradation. Calculate DC50 and Dmax values.

Signaling Pathways

The primary mechanism by which this compound exerts its anti-cancer effects is through the disruption of the BRD4-c-MYC signaling axis.

BRD4-c-MYC Axis

BRD4 is a key transcriptional coactivator of c-MYC. It binds to acetylated histones at super-enhancers and promoters of the c-MYC gene, recruiting the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and robust expression of c-MYC.

c-MYC is a master transcription factor that regulates a vast array of genes involved in:

-

Cell Cycle Progression: Upregulation of cyclins and cyclin-dependent kinases (CDKs).

-

Metabolism: Promotion of glycolysis and glutaminolysis to support rapid cell growth.

-

Protein Synthesis: Enhancement of ribosome biogenesis.

-

Apoptosis: Sensitization of cells to apoptotic stimuli, often counteracted by pro-survival signals in cancer.

By degrading BRD4, this compound effectively shuts down this critical oncogenic pathway, leading to decreased c-MYC levels and subsequent cell cycle arrest, reduced proliferation, and induction of apoptosis.

Figure 3: Simplified BRD4-c-MYC signaling pathway and the inhibitory effect of this compound.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that exemplifies the power of targeted protein degradation. Its high selectivity for BRD4 BD1 allows for the precise dissection of the biological roles of this specific bromodomain. The comprehensive data and detailed protocols provided in this guide are intended to facilitate further research into this compound and the broader field of targeted protein degradation. As our understanding of the intricacies of BET protein function and the development of next-generation degraders continues to evolve, molecules like this compound will undoubtedly play a crucial role in advancing both basic science and clinical oncology.

References

understanding the PROTAC technology of dBET57

An In-depth Technical Guide to the PROTAC dBET57

Introduction to PROTAC Technology and this compound

Proteolysis-targeting chimera (PROTAC) technology has emerged as a novel therapeutic strategy that moves beyond traditional occupancy-based inhibition to induce the degradation of target proteins. PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] This design allows the PROTAC to act as a bridge, bringing the target protein into close proximity with the E3 ligase, which facilitates the ubiquitination of the target and its subsequent degradation by the proteasome.[1][2]

This compound is a potent and selective PROTAC designed to degrade the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting the first bromodomain (BD1) of BRD4.[2][3] It incorporates a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a JQ1-based moiety that binds to BET bromodomains. By inducing the degradation of BET proteins, which are critical readers of epigenetic marks and regulators of gene transcription, this compound disrupts oncogenic signaling pathways, making it a promising agent for cancer therapy, particularly in neuroblastoma.[4][5][6]

Core Mechanism of Action

The primary mechanism of this compound involves hijacking the ubiquitin-proteasome system to selectively eliminate BRD4. The molecule facilitates the formation of a ternary complex between the BD1 domain of BRD4 and the CRBN E3 ligase.[2][4] This proximity induces the poly-ubiquitination of BRD4, marking it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the disruption of super-enhancers and the downregulation of key oncogenes, such as MYCN, which are crucial for tumor cell proliferation and survival.[4][5] The process is catalytic, as a single molecule of this compound can induce the degradation of multiple target protein molecules.

Caption: Mechanism of this compound-induced BRD4 degradation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The data highlights its potency in degrading BRD4 and inhibiting cancer cell growth.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Parameter | Target/Cell Line | Value (nM) | Incubation Time | Reference |

| DC₅₀ | BRD4 (BD1) | ~500 | 5 hours | [3][7] |

| IC₅₀ | SK-N-BE(2) (Neuroblastoma) | 643.4 | 72 hours | [7] |

| IC₅₀ | IMR-32 (Neuroblastoma) | 299 | 72 hours | [7] |

| IC₅₀ | SH-SY5Y (Neuroblastoma) | 414 | 72 hours | [7] |

| IC₅₀ | HT22 (Normal) | 2151 | 72 hours | [7] |

| IC₅₀ | HPAEC (Normal) | 2321 | 72 hours | [7] |

| IC₅₀ | 293T (Normal) | 4840 | 72 hours | [7] |

| IC₅₀ | HCAEC (Normal) | 3939 | 72 hours | [7] |

Table 2: In Vivo Efficacy in Xenograft Model

| Animal Model | Cell Line | Dosage & Administration | Treatment Duration | Outcome | Reference |

| Xenograft Mouse | SK-N-BE(2) | 7.5 mg/kg, intraperitoneal injection, daily | 2 weeks | Reduced tumor volume, decreased Ki-67, increased Caspase-3 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments performed to characterize this compound.

Western Blot Analysis for Protein Degradation

-

Cell Culture and Treatment : Culture neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32) under standard conditions. Treat cells with varying concentrations of this compound (e.g., 0, 300, 600, 1200 nM) for 48 hours.[7]

-

Lysate Preparation : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD4, BRD2, BRD3, N-Myc, PARP, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[5][7]

Cell Viability Assay (IC₅₀ Determination)

-

Cell Seeding : Seed neuroblastoma cells (e.g., SK-N-BE(2)) in 96-well plates at an appropriate density.

-

Treatment : After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0 to 10000 nM) for 72 hours.[5][7]

-

Viability Assessment : Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis : Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response curve using graphing software.[5]

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment : Treat neuroblastoma cells with different concentrations of this compound (e.g., 0-1200 nM) for 48 hours.[5][7]

-

Cell Staining : Harvest the cells, wash with PBS, and resuspend in binding buffer. Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[5]

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is determined.[4][5]

In Vivo Xenograft Study

-

Animal Model : Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation : Subcutaneously inoculate SK-N-BE(2) cells into the flank of each mouse. Monitor tumor growth until the volume reaches approximately 100 mm³.[4]

-

Treatment Protocol : Randomize mice into vehicle control and treatment groups. Administer this compound intraperitoneally at a dose of 7.5 mg/kg daily for 2 weeks. The vehicle may consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

-

Monitoring and Endpoint : Measure tumor volume regularly. At the end of the study, euthanize the mice, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and Caspase-3).[7]

Signaling Pathways and Experimental Workflows

The degradation of BRD4 by this compound initiates a cascade of downstream cellular events, leading to its anti-tumor effects. The workflow for investigating these effects typically involves a series of in vitro and in vivo assays.

Caption: Downstream cellular effects of this compound-mediated BRD4 degradation.

Caption: General experimental workflow for this compound characterization.

References

- 1. escholarship.org [escholarship.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Role of dBET57 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of dBET57, a potent and selective degrader of the first bromodomain of BRD4 (BRD4-BD1), for its application in targeted protein degradation. This compound is a proteolysis-targeting chimera (PROTAC) that hijacks the cellular ubiquitin-proteasome system to induce the degradation of its target protein. This document details the mechanism of action of this compound, summarizes its efficacy with quantitative data, provides detailed protocols for key experimental validations, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes small molecules, known as PROTACs, to eliminate specific proteins from the cell. PROTACs are bifunctional molecules composed of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]

This compound is a PROTAC designed to selectively target the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family member, BRD4.[2] BRD4 is a critical transcriptional co-activator implicated in the expression of key oncogenes, such as c-MYC, making it an attractive target for cancer therapy.[3] this compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation.[3] This targeted degradation approach offers a distinct advantage over traditional inhibition by removing the entire protein, thereby eliminating both its scaffolding and enzymatic functions.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the formation of a ternary complex between BRD4-BD1, this compound, and the CRL4^CRBN^ E3 ubiquitin ligase complex. This proximity-induced event leads to the poly-ubiquitination of BRD4, which is then recognized and degraded by the proteasome.[3]

Caption: Mechanism of this compound-mediated BRD4 degradation.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified in various cancer cell lines, demonstrating its potency and selectivity.

Table 1: Degradation and Inhibitory Concentrations of this compound

| Parameter | Cell Line | Value (nM) | Time Point | Reference |

| DC50 (BRD4-BD1) | - | 500 | 5 hours | [4][5] |

| IC50 | SK-N-BE(2) (Neuroblastoma) | 643.4 | 72 hours | [4] |

| IMR-32 (Neuroblastoma) | 299 | 72 hours | [4] | |

| SH-SY5Y (Neuroblastoma) | 414 | 72 hours | [4] | |

| HT22 (Hippocampal Neuron) | 2151 | 72 hours | [4] | |

| HPAEC (Pulmonary Artery Endothelial) | 2321 | 72 hours | [4] | |

| 293T (Embryonic Kidney) | 4840 | 72 hours | [4] | |

| HCAEC (Coronary Artery Endothelial) | 3939 | 72 hours | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Western Blotting for BRD4 Degradation

This protocol is for determining the extent of BRD4 protein degradation following this compound treatment.[6][7][8]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells (e.g., SK-N-BE(2)) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 100, 300, 1000 nM) for the desired time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody (at manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.

Caption: Workflow for Western Blot analysis.

Cell Viability Assay (CCK-8)

This protocol measures cell viability and proliferation in response to this compound treatment.[1][9][10][11][12]

Materials:

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., IMR-32) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

Treatment: Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[13][14][15]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the Western blot protocol.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.[16][17][18][19][20]

Materials:

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

In Vivo Xenograft Studies and Immunohistochemistry

This section outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model and subsequent tissue analysis.[4]

Procedure:

-

Xenograft Model: Subcutaneously inject a human cancer cell line (e.g., SK-N-BE(2)) into the flank of immunodeficient mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., 7.5 mg/kg, intraperitoneal injection, daily) for a specified period (e.g., 2 weeks).[4]

-

Tumor Monitoring: Measure tumor volume regularly.

-

Immunohistochemistry (IHC): At the end of the study, excise the tumors, fix them in formalin, and embed them in paraffin.

Caption: Workflow for in vivo studies.

Downstream Signaling and Biological Consequences

The degradation of BRD4 by this compound leads to significant downstream effects, primarily through the downregulation of BRD4-dependent gene transcription.

Caption: Signaling pathway of this compound's effects.

The degradation of BRD4 disrupts its interaction with super-enhancers, leading to the downregulation of key oncogenes like c-MYC and other super-enhancer-regulated genes such as ZMYND8.[4][19][26] This transcriptional reprogramming results in several anti-cancer phenotypes, including:

-

Inhibition of cell proliferation: As demonstrated by CCK-8 and colony formation assays.[3]

-

Induction of apoptosis: Confirmed by Annexin V/PI staining and increased levels of cleaved PARP and caspase-3.[3][4]

-

Cell cycle arrest: Primarily in the G1 phase, as shown by propidium iodide staining.[4]

-

Reduced cell migration. [4]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for the targeted degradation of BRD4. Its selectivity for BRD4-BD1 and potent anti-cancer activities in various models highlight the potential of the PROTAC approach. This technical guide provides a comprehensive resource for researchers and drug developers working with this compound, offering a foundation for its application in preclinical studies and the broader field of targeted protein degradation.

References

- 1. ptglab.com [ptglab.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. marinbio.com [marinbio.com]

- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 10. bosterbio.com [bosterbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. vet.cornell.edu [vet.cornell.edu]

- 18. protocols.io [protocols.io]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 21. Ki-67 and caspase expression in breast carcinoma: does variance in locational sampling exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biocare.net [biocare.net]

- 23. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

- 24. researchgate.net [researchgate.net]

- 25. dovepress.com [dovepress.com]

- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to dBET57: A Selective BRD4 BD1 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dBET57, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Furthermore, it provides detailed protocols for essential experimental procedures and visualizes critical pathways and workflows.

Chemical Structure and Physicochemical Properties

This compound is a heterobifunctional molecule that consists of a ligand for BRD4, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This design enables the recruitment of BRD4 to the E3 ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide |

| Chemical Formula | C₃₄H₃₁ClN₈O₅S |

| Molecular Weight | 699.18 g/mol |

| CAS Number | 1883863-52-2 |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in DMSO |

| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |

| SMILES String | O=C(NCCNC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)C[C@H]4C5=NN=C(C)N5C6=C(C(C)=C(C)S6)C(C7=CC=C(Cl)C=C7)=N4 |

Mechanism of Action and Signaling Pathway

This compound functions as a PROTAC to induce the selective degradation of BRD4 BD1. It physically links BRD4 to the E3 ubiquitin ligase CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes, including MYC. By degrading BRD4, this compound disrupts the super-enhancer landscape and downregulates the expression of MYC and other superenhancer-related genes, such as ZMYND8 and TBX3, in cancer cells, particularly in neuroblastoma.[4][5]

Pharmacological and Biological Properties

This compound exhibits potent and selective degradation of BRD4 BD1, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines, with notable efficacy in neuroblastoma.

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line(s) | Value (nM) | Conditions | Reference |

| DC₅₀ (BRD4 BD1) | - | 500 | 5 hours | [6] |

| IC₅₀ | SK-N-BE(2) (Neuroblastoma) | 643.4 | 72 hours | [6] |

| IMR-32 (Neuroblastoma) | 299 | 72 hours | [6] | |

| SH-SY5Y (Neuroblastoma) | 414 | 72 hours | [6] | |

| HT22 (Normal neuronal) | 2151 | 72 hours | [6] | |

| HPAEC (Normal endothelial) | 2321 | 72 hours | [6] | |

| 293T (Normal embryonic kidney) | 4840 | 72 hours | [6] | |

| HCAEC (Normal endothelial) | 3939 | 72 hours | [6] |

Table 3: In Vivo Activity of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| SK-N-BE(2) Xenograft (Mouse) | 7.5 mg/kg, intraperitoneal injection, daily for 2 weeks | Reduced tumor volume, decreased Ki-67, increased caspase-3, no obvious organ toxicity, downregulated ZMYND8. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed to evaluate the activity of this compound.

Cell Viability Assay (CCK-8)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

Neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32, SH-SY5Y)

-

Complete culture medium

-

This compound stock solution (in DMSO)

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Western Blot for BRD4 Degradation

This protocol is used to assess the degradation of BRD4 and related proteins following treatment with this compound.

Materials:

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-BRD4, anti-BRD2, anti-BRD3, anti-MYC, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for the desired time (e.g., 24 or 48 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

Binding buffer (1X)

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

References

- 1. researchgate.net [researchgate.net]

- 2. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to dBET57 and its Interaction with the E3 Ligase CRBN

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dBET57, a Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of the first bromodomain of BRD4 (BRD4 BD1). We delve into the molecular mechanism of this compound, focusing on its interaction with the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of BRD4. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[1] These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

This compound is a PROTAC that selectively targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[2][4] BRD4 is a critical epigenetic reader protein involved in the regulation of key oncogenes such as MYC, making it an attractive target in oncology.[4] this compound utilizes a ligand for BRD4 and a phthalimide-based ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), a component of the CRL4-CRBN complex.[2][5]

Mechanism of Action: The this compound-BRD4-CRBN Ternary Complex

The primary mechanism of action of this compound involves the formation of a ternary complex with BRD4 and CRBN. This process can be broken down into the following key steps:

-

Binary Complex Formation: this compound independently binds to both BRD4 (specifically the BD1 domain) and CRBN.

-

Ternary Complex Formation: The bifunctional nature of this compound brings BRD4 and CRBN into close proximity, facilitating the formation of a stable ternary complex. The stability and conformation of this complex are crucial for the subsequent steps.

-

Ubiquitination: Within the ternary complex, CRBN, as the substrate receptor of the CRL4 E3 ligase complex, mediates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4.

-

Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a reduction in total BRD4 protein levels.

This catalytic cycle allows a single molecule of this compound to induce the degradation of multiple BRD4 proteins.

Caption: Mechanism of this compound-induced BRD4 Degradation.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Degradation Potency and Cellular Activity of this compound

| Parameter | Cell Line / System | Value | Reference |

| DC₅₀ (5h) for BRD4 BD1 | Cellular Reporter Assay | ~500 nM | [1][6] |

| IC₅₀ (72h) | SK-N-BE(2) (Neuroblastoma) | 643.4 nM | [4][5] |

| IMR-32 (Neuroblastoma) | 299 nM | [4][5] | |

| SH-SY5Y (Neuroblastoma) | 414 nM | [4][5] |

DC₅₀ (Degradation Concentration 50) is the concentration of this compound required to degrade 50% of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration of this compound required to inhibit cell proliferation by 50%.

Table 2: Ternary Complex Formation and Selectivity of this compound

| Parameter | Target Bromodomain | Value | Reference |

| Apparent Cooperativity (αapp) | BRD4 BD1 | 0.8 | [1][6] |

| BRD4 BD2 | < 0.1 | [1][6] |

The apparent cooperativity factor (α) is a measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. An α < 1 indicates negative cooperativity, meaning the formation of the binary complex with one protein weakens the binding to the other. Despite the negative cooperativity observed, this compound still effectively induces degradation. The significant difference in αapp between BD1 and BD2 highlights the selectivity of this compound for BRD4 BD1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blot for BRD4 Degradation

This protocol is for assessing the dose-dependent degradation of BRD4 in a cellular context.

Materials:

-

Cell line of interest (e.g., neuroblastoma cell lines like SK-N-BE(2))

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) and a DMSO control for a specified time (e.g., 5, 24, or 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Normalize protein amounts and resolve by SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imager.

-

Analysis: Quantify band intensities and normalize BRD4 levels to the loading control (β-actin).

Caption: Workflow for Western Blot Analysis of BRD4 Degradation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay measures the proximity of BRD4 and CRBN induced by this compound.

Materials:

-

Purified recombinant His-tagged CRBN/DDB1 complex

-

Purified recombinant GST-tagged BRD4 BD1

-

This compound

-

Assay buffer (e.g., HEPES-based buffer with salt and detergent)

-

Terbium (Tb)-conjugated anti-His antibody (donor)

-

Fluorescein- or Alexa Fluor 488-conjugated anti-GST antibody (acceptor)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a master mix of the proteins and antibodies.

-

Assay Assembly: In a 384-well plate, add the protein-antibody master mix to each well. Then, add the serially diluted this compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the ternary complex to form.

-

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the concentration of this compound. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations can lead to a "hook effect" due to the formation of binary complexes.

Caption: TR-FRET Assay Workflow for Ternary Complex Formation.

In Vitro Ubiquitination Assay

This assay directly assesses the ubiquitination of BRD4 mediated by the this compound-induced ternary complex.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4-CRBN E3 ligase complex

-

Recombinant BRD4 BD1

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blot reagents as described in 4.1.

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN, BRD4 BD1, ubiquitin, and this compound in the reaction buffer.

-

Initiate Reaction: Add ATP to initiate the ubiquitination cascade.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blot. Probe the membrane with an anti-BRD4 antibody to observe a ladder of higher molecular weight bands corresponding to poly-ubiquitinated BRD4. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Signaling Pathways and Logical Relationships

The interaction of this compound with the cellular machinery is a well-defined pathway that leads to the specific degradation of BRD4. The logical relationship hinges on the ability of this compound to act as a molecular bridge, a concept central to PROTAC technology.

Caption: Logical Relationship of this compound Action.

Conclusion

This compound is a potent and selective degrader of BRD4 BD1 that effectively hijacks the CRBN E3 ubiquitin ligase to induce proteasomal degradation of its target. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other PROTAC molecules. A thorough understanding of the ternary complex dynamics and the cellular degradation machinery is paramount for the rational design of next-generation targeted protein degraders.

References

- 1. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. scispace.com [scispace.com]

- 4. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Applications - CAT N°: 36626 [bertin-bioreagent.com]

Foundational Research on dBET57 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

dBET57 is a novel heterobifunctional small molecule that operates through the proteolysis-targeting chimera (PROTAC) technology. It is designed to selectively induce the degradation of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription, including that of critical oncogenes such as MYC. By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for various cancers by eliminating the BRD4 protein rather than merely inhibiting its function. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, focusing on its mechanism of action, anti-cancer effects, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound functions as a PROTAC, a molecule with two key binding domains connected by a linker. One end of this compound binds to the first bromodomain (BD1) of the BRD4 protein, while the other end engages with the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[3][4] This targeted degradation leads to a rapid and sustained depletion of BRD4 within cancer cells.[3]

The degradation of BRD4 has significant downstream effects on oncogenic signaling pathways. A primary consequence is the disruption of super-enhancers, which are large clusters of transcriptional enhancers that drive the expression of key oncogenes.[3][4] In neuroblastoma, for instance, this compound-mediated BRD4 degradation leads to the downregulation of the MYCN oncogene, a critical driver of this malignancy.[3][4] Furthermore, research has identified other superenhancer-associated genes, such as TBX3 and ZMYND8, as downstream targets of this compound, indicating a broader impact on the oncogenic transcriptional landscape.[3][4]

The following diagram illustrates the signaling pathway of this compound-mediated BRD4 degradation and its downstream consequences.

Caption: Mechanism of action of this compound leading to BRD4 degradation and anti-cancer effects.

Quantitative Data

The anti-cancer activity of this compound has been quantified in various cancer cell lines through in vitro assays. The following tables summarize the key quantitative data from foundational research studies.

In Vitro Efficacy: IC50 and DC50 Values

The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of cancer cell proliferation, while the half-maximal degradation concentration (DC50) is the concentration needed to degrade 50% of the target protein (BRD4).

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| SK-N-BE(2) | Neuroblastoma | 643.4 | [3][5] |

| IMR-32 | Neuroblastoma | 299 | [3][5] |

| SH-SY5Y | Neuroblastoma | 414 | [3][5] |

| HOS | Osteosarcoma | Not specified | [6] |

| Saos-2 | Osteosarcoma | Not specified | [6] |

| MG-63 | Osteosarcoma | Not specified | [6] |

| G292 | Osteosarcoma | Not specified | [6] |

| HT22 | Normal Cell Line | 2151 | [3][5] |

| HPAEC | Normal Cell Line | 2321 | [3][5] |

| 293T | Normal Cell Line | 4840 | [3][5] |

| HCAEC | Normal Cell Line | 3939 | [3][5] |

| Target | Assay Type | DC50 (5h) (nM) | Citation |

| BRD4 (BD1) | Cell-free assay | ~500 | [7] |

In Vivo Efficacy: Neuroblastoma Xenograft Model

In a preclinical xenograft model using the SK-N-BE(2) neuroblastoma cell line, this compound demonstrated significant anti-tumor activity.

| Parameter | Value | Citation |

| Animal Model | Nude mice with SK-N-BE(2) xenografts | [3] |

| Dosage | 7.5 mg/kg | [3][5] |

| Administration | Intraperitoneal injection, once daily for 2 weeks | [3][5] |

| Outcome | Significantly reduced tumor volume and weight compared to control | [3][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols used in the foundational studies of this compound.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

-

Cell Plating: Seed neuroblastoma cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Drug Treatment: Treat the cells with a gradient of this compound concentrations.

-

Incubation: Incubate the cells for 72 hours.

-

CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[3]

The following diagram illustrates the workflow for a typical cell viability assay.

Caption: Workflow for a cell viability assay to determine the IC50 of this compound.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as BRD4 and its downstream targets, following treatment with this compound.

-

Cell Lysis: Harvest cells after treatment with this compound and lyse them in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD4, anti-MYCN).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]

The following diagram illustrates the key steps in a Western blot analysis.

Caption: A simplified workflow of the Western blot protocol.

Cell Apoptosis Assay

This assay is used to quantify the extent of programmed cell death (apoptosis) induced by this compound.

-

Cell Treatment: Treat neuroblastoma cells with varying concentrations of this compound for 48 hours.

-

Cell Harvesting: Collect the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in binding buffer and stain with FITC-Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the stained cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inoculate SK-N-BE(2) neuroblastoma cells into the flanks of nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Administer this compound (7.5 mg/kg) or a vehicle control via intraperitoneal injection daily for two weeks.

-

Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Body weight is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, excise the tumors and measure their weight. Tumors can be further analyzed by immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[3][5]

Clinical Status

As of the latest available information, there are no registered clinical trials for this compound. The research on this compound is currently in the preclinical stage.

Conclusion

The foundational research on this compound has established it as a potent and selective degrader of BRD4 with significant anti-cancer activity, particularly in preclinical models of neuroblastoma. Its mechanism of action, which involves the targeted degradation of BRD4 and subsequent downregulation of key oncogenes like MYCN, provides a strong rationale for its further development. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of cancer biology and drug discovery who are interested in exploring the therapeutic potential of PROTAC-based therapies. Further in vivo studies in a broader range of cancer types and eventual clinical investigation will be crucial to fully elucidate the therapeutic promise of this compound.

References

- 1. Frontiers | Molecular regulation and therapeutic targeting of MYCN in neuroblastoma: a comprehensive review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

exploring the downstream effects of BRD4 degradation by dBET57

An In-depth Technical Guide to the Downstream Effects of BRD4 Degradation by dBET57

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, serves as a critical epigenetic reader and transcriptional coactivator.[1] It plays a pivotal role in regulating the expression of key genes involved in cell cycle progression, proliferation, and oncogenesis by binding to acetylated histones and recruiting transcription machinery.[2][3][4] Dysregulation of BRD4 is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2]

Conventional therapeutic strategies have focused on small-molecule inhibitors that block the function of BRD4's bromodomains.[2] However, a newer and more potent approach involves targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate target proteins from the cell.[5][6][7] this compound is a novel, potent, and selective PROTAC designed to specifically induce the degradation of BRD4, offering a promising strategy for cancer therapy.[5][8] This guide explores the mechanism of action of this compound and details the downstream molecular and cellular consequences of the targeted degradation of BRD4.

Mechanism of Action: Targeted Degradation of BRD4

This compound is a bifunctional molecule that links a ligand for BRD4 (derived from the inhibitor JQ1) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5] This chimeric structure allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the CRBN component of the CRL4-CRBN E3 ubiquitin ligase complex.[5][9] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to its rapid and sustained elimination from the cell.[5][7][10] this compound is particularly selective for the first bromodomain (BD1) of BRD4 and does not effectively induce the degradation of the second bromodomain (BD2).[5][11]

References

- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 3. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteolysis‐targeting chimeras in cancer therapy: Targeted protein degradation for next‐generation treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The BRD4 Inhibitor this compound Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

The Impact of dBET57 on MYCN Expression in Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and impact of dBET57, a potent Bromodomain and Extra-Terminal domain (BET) protein degrader, on MYCN-amplified neuroblastoma. Neuroblastoma, a common pediatric solid tumor, is often driven by the overexpression of the MYCN oncogene, making it a critical therapeutic target.[1][2] this compound represents a promising therapeutic strategy by specifically targeting BET proteins for degradation, leading to the downregulation of MYCN expression and subsequent anti-tumor effects.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to eliminate target proteins.[1] It consists of three key components: a ligand that binds to the BET protein BRD4, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[1] This tripartite complex formation brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome. The degradation of BRD4, a key transcriptional co-activator of MYCN, results in the suppression of MYCN gene expression.[1]